molecular formula C13H9N3O B4097785 4-(3-cyanopyridin-2-yl)benzamide

4-(3-cyanopyridin-2-yl)benzamide

Katalognummer: B4097785
Molekulargewicht: 223.23 g/mol
InChI-Schlüssel: GKMWEOCRTQFGDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Cyanopyridin-2-yl)benzamide is a synthetic benzamide derivative characterized by a pyridine ring substituted with a cyano group at the 3-position and a benzamide moiety at the 2-position. Benzamides are a versatile class of compounds with applications in medicinal chemistry, particularly as enzyme inhibitors (e.g., histone deacetylases (HDACs)) and kinase-targeting agents .

Eigenschaften

IUPAC Name

4-(3-cyanopyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c14-8-11-2-1-7-16-12(11)9-3-5-10(6-4-9)13(15)17/h1-7H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMWEOCRTQFGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacology

Dopamine Receptor Ligands:
4-(3-Cyanopyridin-2-yl)benzamide has been investigated as a ligand for dopamine receptors, specifically the D4 receptor. Research indicates that modifications to the compound can enhance its affinity and selectivity for these receptors. For instance, structural changes have led to derivatives with nanomolar affinities, making them potential candidates for neuroimaging applications using positron emission tomography (PET) .

Case Study:
A study focused on the design and synthesis of various derivatives of 4-(3-cyanopyridin-2-yl)benzamide demonstrated that certain modifications significantly improved binding affinity to the D4 receptor. For example, replacing the 4-chlorophenyl group with a 3-cyano-2-pyridinyl moiety resulted in a compound with a Ki value of 1.52 nM, highlighting its potential as a therapeutic agent in treating neurological disorders .

Synthetic Applications

Photocatalysis:
The compound has also been utilized in photocatalytic reactions, particularly in chemodivergent benzylation processes. Its structure allows it to participate in switchable photocatalysis, enabling the synthesis of complex organic molecules under mild conditions .

Data Table: Photocatalytic Reactions Involving 4-(3-Cyanopyridin-2-yl)benzamide

Reaction TypeConditionsYield (%)Reference
BenzylationMild light exposure57
Chemodivergent pathwaysVarying light wavelengthsVariable

Structural Modifications and Their Impact

Modifying the chemical structure of 4-(3-cyanopyridin-2-yl)benzamide has been shown to influence its pharmacological properties significantly. A systematic study evaluated various derivatives, assessing their binding affinities and selectivities for dopamine receptors.

Table: Binding Affinities of Derivatives

CompoundKi (nM)Receptor TypeModification
4-(3-Cyanopyridin-2-yl)benzamide1.52D4Original structure
Derivative A1.93D4Shorter alkyl chain
Derivative B7.58D4Benzisoxazol group
Derivative C63.95D4CN substitution

Future Directions and Research Opportunities

The ongoing research into 4-(3-cyanopyridin-2-yl)benzamide suggests several promising avenues:

  • Neuropharmacology: Further exploration into its role as a dopamine receptor ligand could lead to advancements in treatments for psychiatric disorders.
  • Synthetic Methodologies: Its application in photocatalysis opens up new pathways for synthesizing complex organic compounds efficiently.

Vergleich Mit ähnlichen Verbindungen

MGCD0103 (Mocetinostat)

  • Structure: N-(2-Amino-phenyl)-4-[(4-pyridin-3-yl-pyrimidin-2-ylamino)-methyl] benzamide dihydrobromide .
  • Key Features : Incorporates a pyrimidine-pyridine scaffold and a methylpiperazinyl group.
  • Pharmacology : HDAC inhibitor with a molecular weight of 558.27 g/mol. The pyridine-pyrimidine motif enhances interaction with zinc-dependent HDAC active sites .
  • Comparison: Unlike 4-(3-cyanopyridin-2-yl)benzamide, MGCD0103’s bulkier structure may reduce solubility but improve target specificity. The cyano group in the target compound could offer metabolic advantages over MGCD0103’s amino-phenyl group .

IM (4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide)

  • Structure : Features a methylpiperazinyl linker and pyridyl-pyrimidinyl substituents .
  • Metabolism : Metabolized into active derivatives, suggesting that electron-donating groups (e.g., methylpiperazinyl) may enhance metabolic stability.
  • Comparison: The cyano group in 4-(3-cyanopyridin-2-yl)benzamide is electron-withdrawing, which could alter metabolic pathways compared to IM’s electron-donating substituents .

4-(Benzyloxy)-N-(3-chloro-2-substitutedphenyl)benzamide Derivatives

  • Structure : Benzyloxy and chloro-substituted phenyl groups .
  • Synthesis : Ultrasonic irradiation methods achieved higher yields (85–92%) in 2–4 hours vs. conventional refluxing (60–75% in 8–12 hours) .
  • Comparison: The absence of bulky benzyloxy groups in 4-(3-cyanopyridin-2-yl)benzamide may improve solubility and reaction efficiency if synthesized via similar green chemistry methods .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility/Stability Insights
4-(3-Cyanopyridin-2-yl)benzamide ~265 (estimated) 3-cyano, 2-benzamide Likely moderate solubility due to polar cyano group; metabolic stability requires validation
MGCD0103 558.27 Pyrimidine-pyridine, amino Low solubility due to bulk; high HDAC specificity
IM ~480 (estimated) Methylpiperazinyl, pyrimidinyl Moderate solubility; metabolized into active derivatives
4-(Benzyloxy) derivatives ~350–400 Benzyloxy, chloro Reduced solubility due to lipophilic groups

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 4-(3-cyanopyridin-2-yl)benzamide?

The synthesis typically involves multi-step reactions, such as condensation of substituted pyridinyl amines with activated benzoyl derivatives. For example, analogous compounds are synthesized via coupling reactions between chlorobenzoyl chlorides and heterocyclic amines under basic conditions (e.g., triethylamine in anhydrous solvents like THF or DCM) . Statistical optimization of reaction parameters (temperature, solvent polarity, and stoichiometry) using ANOVA and Duncan’s test can improve yields and purity .

Q. How are structural and functional groups characterized in this compound?

Key techniques include:

  • IR Spectroscopy : Identifies nitrile (C≡N, ~2220 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve aromatic protons and confirm substitution patterns (e.g., pyridinyl vs. benzamide ring environments) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation pathways .

Q. What preliminary biological screening approaches are recommended?

Assess in vitro activity against bacterial enzymes (e.g., acyl carrier protein synthase, acps-pptase) using kinetic assays and IC₅₀ determinations. Compare results with structurally related benzamides to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

Use a Design of Experiments (DoE) approach to evaluate interactions between variables (e.g., temperature, base strength, and solvent polarity). For example, orthogonal array testing revealed that DMF as a solvent at 60°C minimizes hydrolysis of the cyanopyridinyl group in analogous reactions .

Q. How should contradictory data in biological activity studies be resolved?

Contradictions may arise from assay variability or off-target effects. Validate findings using:

  • Dose-response curves to confirm potency thresholds.
  • Knockout/knockdown models to verify target specificity (e.g., bacterial strains lacking acps-pptase) .
  • Metabolomic profiling to identify unintended pathway modulation .

Q. What computational tools predict the compound’s physicochemical properties?

Quantum mechanical calculations (e.g., DFT) and QSPR models estimate solubility, logP, and bioavailability. For instance, CC-DPS combines neural networks and statistical thermodynamics to predict aqueous stability and degradation pathways .

Q. How does the compound interact with bacterial enzyme targets at the molecular level?

Molecular docking simulations (e.g., AutoDock Vina) suggest that the cyanopyridinyl group forms hydrogen bonds with acps-pptase’s active site, while the benzamide moiety stabilizes hydrophobic interactions. Validate with crystallography or mutagenesis studies .

Q. What isotopic labeling strategies enhance pharmacokinetic studies?

Deuteration at metabolically stable positions (e.g., methyl groups) improves tracking via LC-MS. For example, deuterated methoxy analogs enable precise quantification of metabolic half-lives in vivo .

Methodological Considerations

Q. Table 1: Key Analytical Techniques for Benzamide Derivatives

TechniqueApplicationKey ParametersReference
HPLC-PDAPurity assessmentColumn: C18, mobile phase: ACN/H₂O (0.1% TFA)
X-ray CrystallographyCrystal structure determinationResolution < 1.8 Å
Isothermal Titration Calorimetry (ITC)Binding affinity measurementΔH, Kd values

Ethical Compliance : Ensure all studies adhere to Research Use Only (RUO) guidelines. Avoid human/animal testing unless explicitly permitted under institutional review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-cyanopyridin-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-(3-cyanopyridin-2-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.